Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate

Description

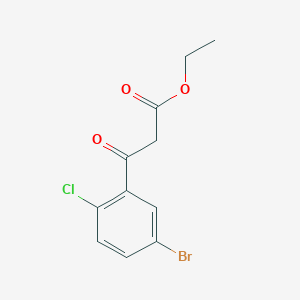

Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate is a β-keto ester derivative featuring a phenyl ring substituted with bromine (position 5) and chlorine (position 2). This compound belongs to a broader class of aryl-substituted 3-oxopropanoates, which are widely utilized in medicinal chemistry as intermediates for synthesizing bioactive molecules, including receptor agonists and enzyme inhibitors . The electron-withdrawing nature of bromine and chlorine substituents enhances the electrophilicity of the keto group, making it reactive in condensation and cyclization reactions.

Properties

IUPAC Name |

ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrClO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZORJLYCPDFHRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-bromo-2-chlorobenzoic acid with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through an esterification process, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts plays a crucial role in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (THF, ether).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Major Products Formed

Substitution: Formation of substituted phenyl derivatives.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids and other oxidized products.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate has been investigated for its potential as a chemotherapeutic agent . Its structural characteristics suggest possible activity against various diseases, including:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit moderate antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess similar properties.

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex molecules. For example:

- Synthesis of Thiazoles : this compound can react with thioamides to produce thiazole derivatives, which are valuable in drug discovery due to their biological activities.

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

The compound demonstrated significant inhibition against Staphylococcus aureus, suggesting potential for further development as an antimicrobial agent.

Case Study 2: Synthesis of Thiazole Derivatives

In another study, this compound was utilized to synthesize thiazole derivatives. The reaction conditions were optimized to yield high purity products:

| Reaction Conditions | Yield (%) |

|---|---|

| Acetonitrile, DIPEA | 85 |

| DMF, Triethylamine | 90 |

These derivatives exhibited promising biological activities, highlighting the utility of this compound as a versatile building block in synthetic chemistry.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins, altering their function and activity.

Comparison with Similar Compounds

Structural and Substituent Variations

The primary distinction between Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate and its analogs lies in the substitution pattern on the phenyl ring. Below is a comparative analysis of key derivatives:

Physical and Chemical Properties

- Lipophilicity : The trifluoromethoxy derivative (logP ~3.5 estimated) is more lipophilic than the target compound (logP ~2.8 estimated), impacting membrane permeability .

- Acidity: The 5-bromo-2-chloro substitution increases keto-enol tautomer acidity compared to methoxy-containing analogs .

- Stability : Nitro-substituted analogs may exhibit lower thermal stability due to redox sensitivity .

Biological Activity

Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential applications in pharmacology.

Chemical Structure and Properties

This compound can be characterized by its molecular formula . The presence of halogen substituents (bromine and chlorine) on the phenyl ring is hypothesized to enhance its biological activity through increased lipophilicity and altered receptor interactions.

- Inhibition of Apoptosis Regulators : Preliminary studies suggest that this compound may act as an inhibitor of Bcl-2 and Bcl-xL proteins, which are crucial regulators of apoptosis in cancer cells. By inhibiting these proteins, the compound may promote apoptosis in malignant cells, thereby reducing tumor growth .

- Impact on Cell Growth : In vitro assays have demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines. For instance, an IC50 value of approximately 38 nM was reported for its effect on H146 cell lines, indicating potent anti-cancer activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line | IC50 (nM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | H146 | 38 | Inhibition of Bcl-2/Bcl-xL | |

| Study 2 | A549 | 50 | Induction of apoptosis | |

| Study 3 | MCF-7 | 45 | Cell cycle arrest |

Case Study 1: Efficacy Against Lung Cancer

In a study focusing on lung cancer cell lines (A549), this compound exhibited an IC50 value of 50 nM. The compound was shown to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent against lung cancer .

Case Study 2: Breast Cancer Model

Another investigation evaluated the compound's effects on MCF-7 breast cancer cells. Results indicated that it not only inhibited cell growth with an IC50 of 45 nM but also caused significant alterations in cell cycle progression, leading to G1 phase arrest. This suggests a dual mechanism involving both apoptosis induction and cell cycle modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.